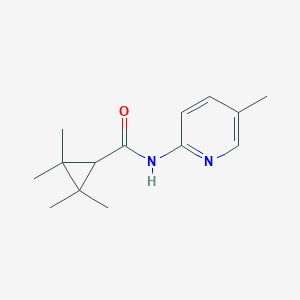
2,2,3,3-tetramethyl-N-(5-methyl-2-pyridinyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3-tetramethyl-N-(5-methyl-2-pyridinyl)cyclopropanecarboxamide, also known as TMPC or TMPCAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2,2,3,3-tetramethyl-N-(5-methyl-2-pyridinyl)cyclopropanecarboxamide is complex and involves multiple pathways. In medicinal chemistry, 2,2,3,3-tetramethyl-N-(5-methyl-2-pyridinyl)cyclopropanecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. In neuroscience, 2,2,3,3-tetramethyl-N-(5-methyl-2-pyridinyl)cyclopropanecarboxamide acts as a positive allosteric modulator of GABA-A receptors, which enhances the activity of the receptor and leads to increased inhibition of neuronal activity. In agriculture, 2,2,3,3-tetramethyl-N-(5-methyl-2-pyridinyl)cyclopropanecarboxamide acts as a plant growth regulator by modulating the expression of genes involved in plant growth and development.
Biochemical and Physiological Effects
2,2,3,3-tetramethyl-N-(5-methyl-2-pyridinyl)cyclopropanecarboxamide has been shown to have a number of biochemical and physiological effects in various systems. In medicinal chemistry, 2,2,3,3-tetramethyl-N-(5-methyl-2-pyridinyl)cyclopropanecarboxamide has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. In neuroscience, 2,2,3,3-tetramethyl-N-(5-methyl-2-pyridinyl)cyclopropanecarboxamide has been shown to enhance the activity of GABA-A receptors, leading to increased inhibition of neuronal activity and reduced anxiety and sleep disturbances. In agriculture, 2,2,3,3-tetramethyl-N-(5-methyl-2-pyridinyl)cyclopropanecarboxamide has been shown to enhance plant growth and development by modulating the expression of genes involved in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
2,2,3,3-tetramethyl-N-(5-methyl-2-pyridinyl)cyclopropanecarboxamide has several advantages for use in lab experiments, including its high purity, stability, and reproducibility. However, its limitations include its high cost and limited availability, which may limit its use in some experiments.
Zukünftige Richtungen
There are many future directions for 2,2,3,3-tetramethyl-N-(5-methyl-2-pyridinyl)cyclopropanecarboxamide research, including the development of new drugs for the treatment of cancer and inflammation, the study of its effects on neuronal activity and behavior, and the development of new plant growth regulators. Additionally, further research is needed to fully understand the mechanism of action of 2,2,3,3-tetramethyl-N-(5-methyl-2-pyridinyl)cyclopropanecarboxamide and its potential applications in other fields.
Synthesemethoden
2,2,3,3-tetramethyl-N-(5-methyl-2-pyridinyl)cyclopropanecarboxamide can be synthesized through a multistep process involving the reaction of 5-methyl-2-pyridinecarboxylic acid with cyclopropanecarbonyl chloride, followed by the addition of tert-butylamine and trimethylsilyl chloride. The resulting product is then treated with trifluoroacetic acid to obtain 2,2,3,3-tetramethyl-N-(5-methyl-2-pyridinyl)cyclopropanecarboxamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
2,2,3,3-tetramethyl-N-(5-methyl-2-pyridinyl)cyclopropanecarboxamide has been studied extensively for its potential applications in various scientific fields, including medicinal chemistry, neuroscience, and agriculture. In medicinal chemistry, 2,2,3,3-tetramethyl-N-(5-methyl-2-pyridinyl)cyclopropanecarboxamide has been shown to have antitumor and anti-inflammatory properties, making it a promising candidate for the development of new drugs. In neuroscience, 2,2,3,3-tetramethyl-N-(5-methyl-2-pyridinyl)cyclopropanecarboxamide has been found to act as a positive allosteric modulator of GABA-A receptors, which are involved in the regulation of anxiety and sleep. In agriculture, 2,2,3,3-tetramethyl-N-(5-methyl-2-pyridinyl)cyclopropanecarboxamide has been used as a plant growth regulator to enhance crop yield and quality.
Eigenschaften
Produktname |
2,2,3,3-tetramethyl-N-(5-methyl-2-pyridinyl)cyclopropanecarboxamide |
|---|---|
Molekularformel |
C14H20N2O |
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
2,2,3,3-tetramethyl-N-(5-methylpyridin-2-yl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C14H20N2O/c1-9-6-7-10(15-8-9)16-12(17)11-13(2,3)14(11,4)5/h6-8,11H,1-5H3,(H,15,16,17) |
InChI-Schlüssel |
OOPMVVBLDADMOP-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)NC(=O)C2C(C2(C)C)(C)C |
Kanonische SMILES |
CC1=CN=C(C=C1)NC(=O)C2C(C2(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



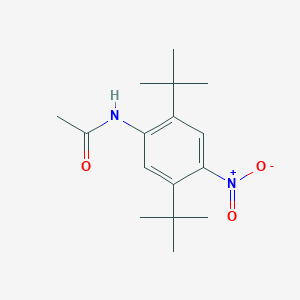
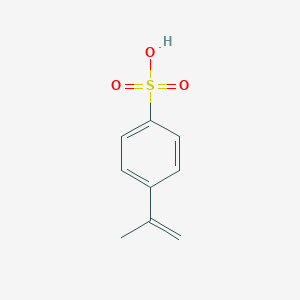
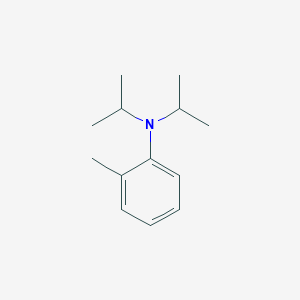
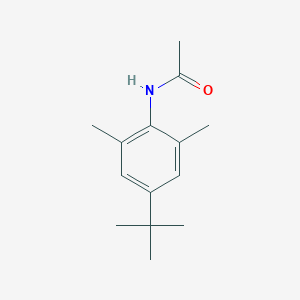

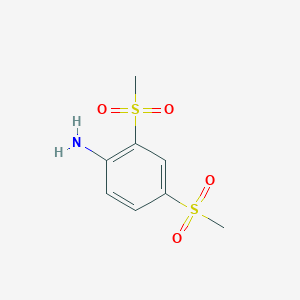
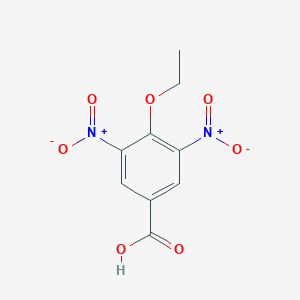


![N-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B263468.png)
![2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263469.png)


